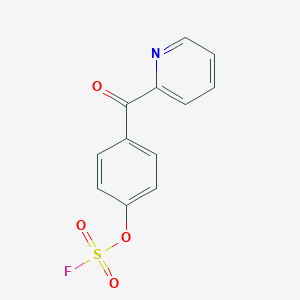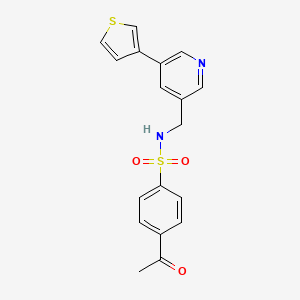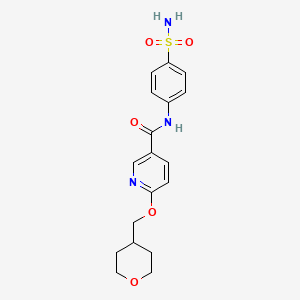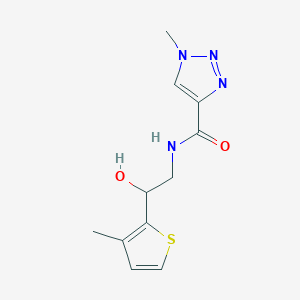
2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TSPQ is a chemical compound of interest in the field of scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of TSPQ is C17H16N2O3S2, and it has a molecular weight of 360.45. It contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving TSPQ are not detailed in the retrieved sources, compounds with similar structures, such as pyrrolidine derivatives, are known to undergo various chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthesis and Reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline : This study outlines the synthesis of a compound similar to 2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride. The resultant compound undergoes further chemical transformations to yield derivatives with diverse functional groups, demonstrating the chemical reactivity and potential utility of such compounds in various applications (Aleksandrov et al., 2020).
Anticancer Activity
Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Quinoline derivatives, closely related to the compound of interest, have been extensively explored for their anticancer properties. The versatility of the quinoline scaffold allows for the synthesis of numerous analogs with potential therapeutic benefits. This review highlights the significance of quinoline-based compounds in inhibiting various cancer drug targets, showcasing their importance in cancer drug development (Solomon & Lee, 2011).
Biological Activities of Pyrroloquinolines
Water-DMSO-Promoted One-Pot Synthesis of Dihydropyrrolo[2,3-h]quinolines : Demonstrating the synthetic versatility of pyrroloquinolines, this study presents a catalyst-free method for synthesizing dihydropyrrolo[2,3-h]quinolines. The compounds synthesized show various biological activities, indicating the potential of 2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline analogs for further biological exploration (Liao & Zhu, 2019).
Sensor Applications
Synthesis and Electropolymerization of New Ion Sensitive Monomers : Focusing on the development of sensors, this research introduces a new monomer that exhibits selectivity towards Fe3+ ions, highlighting the application of quinoline derivatives in creating materials sensitive to specific metal cations. This indicates the potential of similar compounds for use in sensor technologies (Carbas et al., 2012).
Chemical Oxygen Demand Assessment
Chemical Oxygen Demand of Some Nitrogenous Heterocyclic Compounds : This study assesses the chemical oxygen demand (COD) of various nitrogenous compounds, including quinolines, indicating the environmental impact of these compounds when released into water bodies. It provides insights into the biodegradability and potential environmental hazards associated with the disposal of quinoline derivatives (Chudoba & Dalešický, 1973).
Propiedades
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-24(21,17-6-3-11-23-17)19-10-9-14(12-19)22-16-8-7-13-4-1-2-5-15(13)18-16/h1-8,11,14H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKXWVVHVUXLND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)

![(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2394639.png)
![3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2394641.png)
![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)


![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)

![2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2394649.png)
![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)